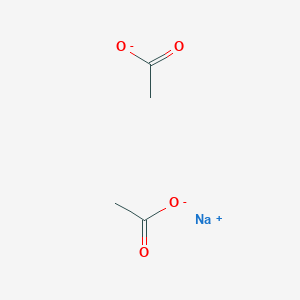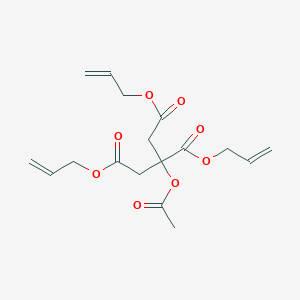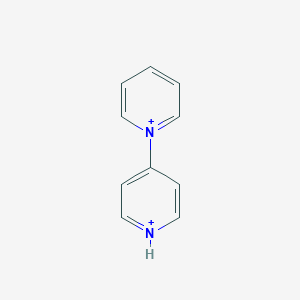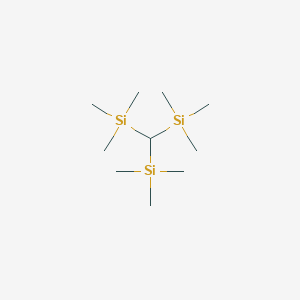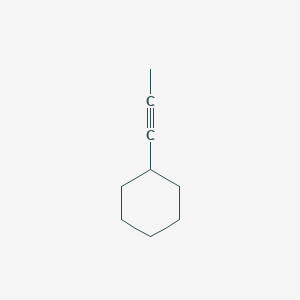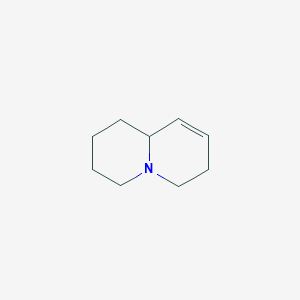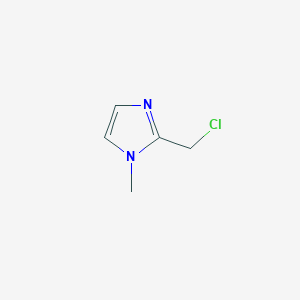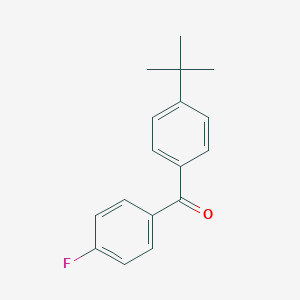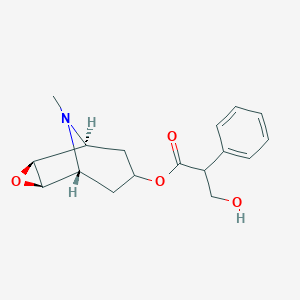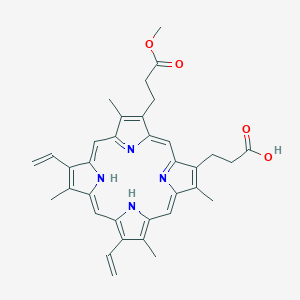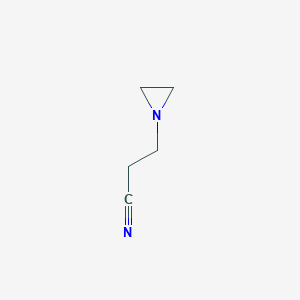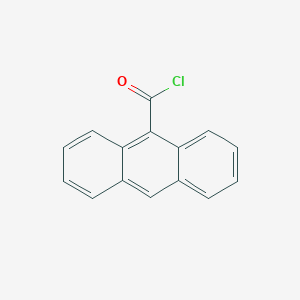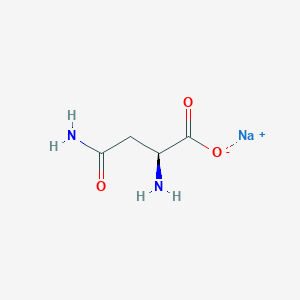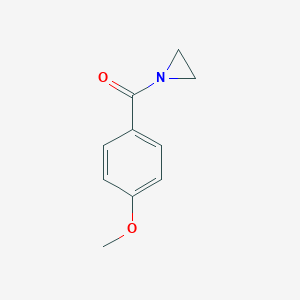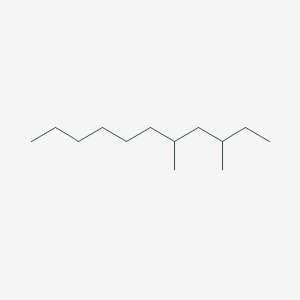
3,5-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylundecane is an organic compound with the chemical formula C13H28. It is a branched-chain hydrocarbon that belongs to the family of alkanes. This compound is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylundecane is not well understood. However, it is believed that this compound interacts with cell membranes and alters their properties. This, in turn, affects the function of membrane-bound proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dimethylundecane are not well documented. However, studies have shown that this compound has low toxicity and is not harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-Dimethylundecane in lab experiments is its stability. This compound is relatively stable under normal laboratory conditions and can be stored for long periods of time. Additionally, 3,5-Dimethylundecane is readily available and can be purchased from chemical suppliers.
One limitation of using 3,5-Dimethylundecane in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, this compound has a high boiling point, which can make it difficult to remove from reaction mixtures.
Zukünftige Richtungen
There are several future directions for research involving 3,5-Dimethylundecane. One area of interest is the development of new catalysts for organic reactions using this compound as a reference standard. Additionally, further studies are needed to better understand the mechanism of action of 3,5-Dimethylundecane and its effects on cell membranes. Finally, research is needed to explore the potential applications of this compound in the development of new materials and technologies.
Conclusion
In conclusion, 3,5-Dimethylundecane is an important compound in scientific research. It is commonly used as a reference standard in gas chromatography analysis and in the development of new catalysts for organic reactions. Although the mechanism of action and physiological effects of this compound are not well understood, it has low toxicity and is not harmful to human health. Further research is needed to explore the potential applications of 3,5-Dimethylundecane in various fields.
Synthesemethoden
The synthesis of 3,5-Dimethylundecane can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of 3,5-dimethyl-1-undecene. This reaction is carried out in the presence of a catalyst such as palladium or platinum. Another method involves the reaction of 3,5-dimethyl-1-undecene with a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylundecane has numerous scientific research applications. It is commonly used as a reference compound for gas chromatography analysis. This compound is also used in the development of new catalysts for organic reactions. Additionally, 3,5-Dimethylundecane is used as a standard in the analysis of diesel fuel and lubricating oils.
Eigenschaften
CAS-Nummer |
17312-81-1 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-13(4)11-12(3)6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
YSUJWFQMTUVXNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)CC(C)CC |
Kanonische SMILES |
CCCCCCC(C)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



